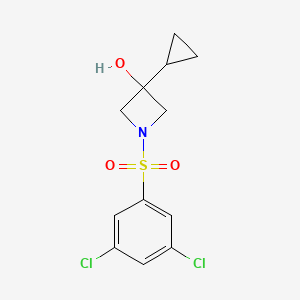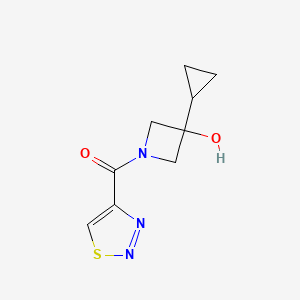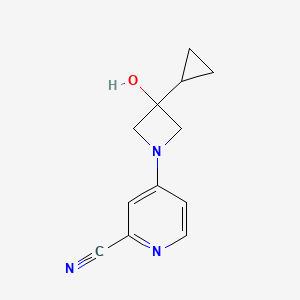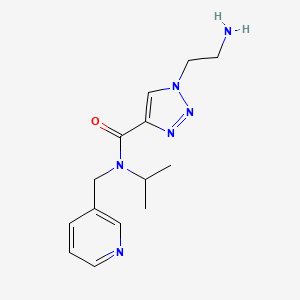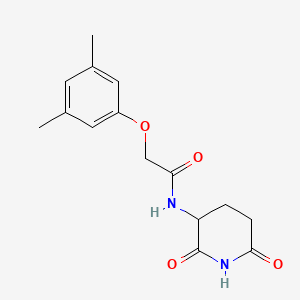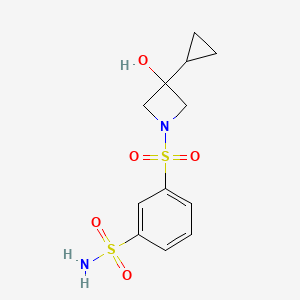
3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide, also known as CP-690,550, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was initially developed as a treatment for autoimmune diseases, such as rheumatoid arthritis and psoriasis, but has since been investigated for its potential use in other areas of medicine.
Mechanism of Action
3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a key role in the signaling pathways that regulate immune cell function. By inhibiting JAKs, 3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide is able to suppress the activity of immune cells, which reduces inflammation and prevents the immune system from attacking healthy tissues.
Biochemical and Physiological Effects
3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects on the body. It has been shown to reduce inflammation in a variety of tissues, including the joints, skin, and liver. It has also been shown to reduce the production of cytokines, which are proteins that play a key role in the immune response. Additionally, 3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide has been shown to inhibit the production of antibodies, which are proteins that can attack healthy tissues in autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide for lab experiments is its specificity for JAKs. This allows researchers to selectively inhibit the activity of these enzymes, which can help to elucidate the specific roles that JAKs play in immune cell function. However, one limitation of 3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide is that it can have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results.
Future Directions
There are a number of potential future directions for research on 3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide. One area of interest is the potential use of this compound in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, there is interest in developing more selective JAK inhibitors that can target specific isoforms of these enzymes, which could potentially reduce the risk of off-target effects. Finally, there is interest in investigating the potential use of 3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide in combination with other drugs for the treatment of autoimmune diseases, as this could potentially enhance the efficacy of treatment while reducing the risk of side effects.
Synthesis Methods
The synthesis of 3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide involves several steps, including the reaction of 3-cyclopropyl-3-hydroxyazetidin-1-amine with benzenesulfonyl chloride, followed by the reaction of the resulting product with sulfanilamide. The final compound is obtained through a purification process that involves recrystallization.
Scientific Research Applications
3-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and psoriasis. It has also been investigated for its potential use in organ transplantation, as it has been shown to prevent rejection of transplanted organs by suppressing the immune system.
properties
IUPAC Name |
3-(3-cyclopropyl-3-hydroxyazetidin-1-yl)sulfonylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S2/c13-20(16,17)10-2-1-3-11(6-10)21(18,19)14-7-12(15,8-14)9-4-5-9/h1-3,6,9,15H,4-5,7-8H2,(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAOCXVGZAMVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CN(C2)S(=O)(=O)C3=CC=CC(=C3)S(=O)(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7581760.png)
![2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide](/img/structure/B7581764.png)
![4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B7581772.png)


![3-bromo-N-[2-(3-hydroxy-3-methylazetidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7581797.png)

![2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid](/img/structure/B7581804.png)
![2-[1-(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B7581805.png)
